molecular formula C9H7BrClFO2 B1413502 Ethyl 2-bromo-6-chloro-4-fluorobenzoate CAS No. 1805575-83-0

Ethyl 2-bromo-6-chloro-4-fluorobenzoate

Cat. No.: B1413502
CAS No.: 1805575-83-0
M. Wt: 281.5 g/mol
InChI Key: XQIVJBAGRKMOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-6-chloro-4-fluorobenzoate is a halogenated aromatic ester, characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, which is further esterified with ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzoic Acid Derivatives: The compound can be synthesized by the halogenation of benzoic acid derivatives. This involves the sequential addition of bromine, chlorine, and fluorine to the benzene ring under controlled conditions.

  • Esterification: The resulting halogenated benzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation and esterification processes. These methods are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Ethyl 2-bromo-6-chloro-4-fluorobenzoate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-6-chloro-4-fluorobenzoate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Ethyl 2-bromo-4-chlorobenzoate: Lacks the fluorine atom.

  • Ethyl 2-bromo-6-chlorobenzoate: Lacks the fluorine atom.

  • Ethyl 2-chloro-6-fluorobenzoate: Lacks the bromine atom.

Uniqueness: Ethyl 2-bromo-6-chloro-4-fluorobenzoate is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the benzene ring, which can significantly affect its chemical reactivity and biological activity compared to its similar counterparts.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 2-bromo-6-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIVJBAGRKMOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-chloro-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-6-chloro-4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-6-chloro-4-fluorobenzoate
Reactant of Route 4
Ethyl 2-bromo-6-chloro-4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-6-chloro-4-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-6-chloro-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.